1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUDDLKHANBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine core is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or haloamines. Common synthetic strategies include:
- Intramolecular nucleophilic substitution: A haloamine intermediate undergoes ring closure under basic conditions to form the pyrrolidine ring.
- Reductive amination followed by cyclization: An amino aldehyde or ketone precursor is subjected to reductive amination, followed by intramolecular cyclization to close the pyrrolidine ring.
These methods allow for stereochemical control, which is critical given the chiral centers at positions 3 and 4 of the pyrrolidine ring.
Introduction of the Benzyl Group
The benzyl group at the nitrogen atom (N-1 position) is introduced through nucleophilic substitution reactions:
- N-Benzylation: The pyrrolidine nitrogen is alkylated by benzyl halides (e.g., benzyl bromide or chloride) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).
- This step requires careful control to avoid over-alkylation or side reactions.
Addition of the 2-Fluorophenyl Group
The 2-fluorophenyl substituent at the 4-position of the pyrrolidine ring is typically introduced via:
- Friedel-Crafts alkylation or acylation: Using 2-fluorophenyl halides in the presence of Lewis acid catalysts (e.g., aluminum chloride or ferric chloride) to facilitate electrophilic aromatic substitution.
- Alternatively, cross-coupling reactions such as Suzuki or Negishi coupling can be employed if the intermediate contains suitable leaving groups (e.g., halides or boronic acids).
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| Pyrrolidine ring formation | Cyclization (intramolecular) | Haloamine precursor, base (e.g., NaH), solvent (e.g., THF) | Ring closure forming pyrrolidine |
| N-Benzylation | Nucleophilic substitution | Benzyl bromide, base (K2CO3), DMF | Introduction of benzyl group |
| 2-Fluorophenyl substitution | Friedel-Crafts alkylation or cross-coupling | 2-Fluorophenyl halide, Lewis acid catalyst or Pd catalyst, base | Attachment of fluorophenyl group |
Industrial and Research-Scale Preparation Considerations
Optimization for Yield and Purity
- Use of advanced catalytic systems and continuous flow reactors has been reported to enhance reaction efficiency and scalability.
- Purification techniques such as chromatography (e.g., flash column chromatography, preparative HPLC) are employed to isolate the desired stereoisomer with high purity.
Stereochemical Control
- The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for biological activity.
- Enantioselective synthesis or chiral resolution methods are applied to obtain the desired stereoisomer, often using chiral catalysts or auxiliaries.
Representative Reaction Conditions from Literature
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Base (NaH), THF, reflux 4-6 hours | 70-85 | Stereoselective cyclization reported |
| N-Benzylation | K2CO3, DMF, room temp, 12 hours | 80-90 | Avoids over-alkylation by controlled addition |
| 2-Fluorophenyl substitution | AlCl3, CH2Cl2, 0°C to RT, 3 hours | 65-75 | Lewis acid catalysis requires moisture-free conditions |
Research Findings and Analytical Data
- NMR and Mass Spectrometry confirm the successful introduction of benzyl and 2-fluorophenyl groups.
- Chiral HPLC is used to verify enantiomeric purity.
- Reaction optimization studies indicate that solvent choice and temperature critically affect yield and selectivity.
Chemical Reactions Analysis
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form nitro derivatives.
- Reduction : The amine group can be reduced to yield different amine derivatives.
- Substitution : The fluorine atom can be substituted with other functional groups under specific conditions.
These reactions are crucial for developing pharmaceuticals and agrochemicals, making this compound a valuable building block in organic synthesis.
Biological Research
This compound has been studied for its biological activity, particularly its interaction with biological systems. Key applications include:
- Therapeutic Development : Investigated for potential use in developing drugs targeting neurological disorders due to its structural similarity to known psychoactive compounds.
- Fluorescent Probes : Its fluorinated structure enhances visibility, making it suitable for synthesizing imaging agents used in biological research.
Neuropharmacology
Research has indicated that this compound exhibits activity similar to certain psychoactive substances. A study demonstrated its effects on neurotransmitter systems, suggesting potential therapeutic applications in treating mood disorders.
Cellular Studies
In vitro studies have shown that this compound can modulate metabolic pathways within mammalian cells. For instance, it has been linked to alterations in mitochondrial function and cellular respiration rates, which are critical for energy metabolism.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacology | Modulates neurotransmitter systems | [Study on psychoactive effects] |
| Cellular Metabolism | Influences mitochondrial function | [In vitro metabolic study] |
| Imaging Agents | Enhances visibility in biological imaging | [Fluorescent probe development] |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituents on the pyrrolidine ring significantly influence electronic, steric, and lipophilic properties:
Key Observations :
- The trifluoromethyl substituent in increases metabolic stability but may reduce solubility due to higher hydrophobicity .
- The benzyl group enhances π-π interactions in hydrophobic binding pockets, a feature shared with analogs like NRA0045 (), which exhibits nanomolar affinity for dopamine D4 receptors .
Dopamine and Serotonin Receptor Affinity
- NRA0045 (): A thiazole-pyrrolidine hybrid with high affinity for dopamine D4.2 (Ki = 2.54 nM) and serotonin 5-HT2A (Ki = 1.92 nM) receptors. Its pyrrolidin-3-yl group is critical for activity, suggesting that the main compound’s amine moiety may similarly interact with CNS targets .
- 1-Phenylpyrrolidin-3-amine derivatives (): These compounds exhibit antiseizure activity, highlighting the importance of the pyrrolidin-3-amine scaffold. The benzyl substitution in the main compound may improve blood-brain barrier penetration compared to phenyl analogs .
Alpha-1 Adrenoceptor Antagonism
Fluorine positioning (2- vs. 4-) may modulate selectivity .
Biological Activity
Overview
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine, with the CAS number 1823976-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety, contributing to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters like dopamine and serotonin.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds have shown promising results:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |
| Triclosan | 10 | Escherichia coli |
These findings suggest that similar structural motifs may confer antimicrobial activity to this compound, warranting further investigation.
Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrolidine derivatives has shown that they can modulate central nervous system activity. For instance:
- Dopaminergic Activity : Compounds with similar structures have been reported to enhance dopaminergic signaling, which could be beneficial in treating disorders like depression and schizophrenia.
Case Studies
- Antidepressant-like Effects : A study involving structurally related compounds demonstrated significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood.
- Cognitive Enhancement : Another investigation into pyrrolidine derivatives found improvements in memory retention during behavioral tests. This indicates potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine?
- Answer : A robust synthesis protocol should prioritize reaction efficiency and reproducibility. Utilize factorial design (e.g., varying temperature, solvent, catalyst) to minimize experimental iterations while maximizing yield . Safety protocols must include inert atmosphere handling due to potential flammability of intermediates and use of personal protective equipment (PPE) to mitigate health hazards . Characterization via NMR and LC-MS should be integrated at each step to confirm intermediate structures .
Q. How can researchers ensure structural accuracy during characterization of this compound?
- Answer : Combine spectroscopic methods (e.g., H/C NMR, IR) with single-crystal X-ray diffraction for unambiguous structural validation . Cross-reference experimental data with computational simulations (e.g., density functional theory for predicted spectral peaks) to resolve ambiguities in stereochemistry or substituent positioning .
Q. What safety measures are critical when handling fluorinated pyrrolidine derivatives like this compound?
- Answer : Follow hazard codes H302 (harmful if swallowed) and H315 (skin irritation) as per GHS standards. Use fume hoods to prevent inhalation exposure, and store the compound in sealed containers under nitrogen to avoid degradation . Emergency response protocols must include immediate decontamination for spills using absorbent materials and neutralization agents .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for fluorinated pyrrolidine derivatives?
- Answer : Employ quantum chemical calculations (e.g., transition state modeling) to predict reaction pathways and energy barriers for key steps like benzylation or fluorophenyl coupling . Integrate machine learning to analyze historical reaction data and recommend optimal conditions (e.g., solvent polarity, catalyst loading) . Validate predictions via high-throughput screening in microreactors .
Q. What strategies resolve contradictions in bioactivity data for structurally similar pyrrolidine amines?
- Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish structure-activity relationships (SAR) influenced by fluorophenyl substitution patterns . Use competitive binding assays or molecular docking to verify target specificity and rule off-target effects . Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables causing data variability .
Q. How can membrane separation technologies improve purification of this compound?
- Answer : Optimize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight and polarity . Parameterize membrane pore size and surface charge using computational fluid dynamics (CFD) simulations to maximize retention of undesired isomers . Validate purity via HPLC with UV/Vis detection at λ = 254 nm .
Q. What role does stereochemistry play in the compound’s reactivity, and how can it be controlled?
- Answer : Stereochemical outcomes (e.g., cis/trans isomerism at the pyrrolidine ring) are influenced by reaction kinetics and solvent polarity. Use chiral catalysts (e.g., BINAP-metal complexes) to enforce enantioselectivity during benzylation or fluorophenyl coupling . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism spectroscopy .
Data Analysis and Methodological Design
Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Answer : Implement a response surface methodology (RSM) to model degradation kinetics across pH 2–12. Use accelerated stability testing (e.g., elevated temperatures) to extrapolate shelf-life data. Analyze degradation products via tandem mass spectrometry (LC-MS/MS) .
Q. What statistical approaches are suitable for optimizing reaction yield in multi-step syntheses?
- Answer : Apply Taguchi orthogonal arrays to identify critical factors (e.g., reaction time, stoichiometry) with minimal experimental runs. Use ANOVA to quantify factor significance and interactions . For non-linear optimization, employ genetic algorithms to iteratively refine conditions toward maximum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
